2-Fluoro-5-methoxypyridine-4-methanol
Description
Properties
IUPAC Name |
(2-fluoro-5-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNGFPTOCZAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Methoxylation at C5
Reaction:
Conditions:
Step 2: Nitro Reduction to Amine
Reaction:
Conditions:
Step 3: Acetylation for Amine Protection
Reaction:
Conditions:
Step 4: Hydroxymethylation at C4
Reaction:
Conditions:
Step 5: Fluorine Retention and Final Functionalization
Reaction:
Conditions:
Alternative Pathway: Pyridine Ring Construction
Hantzsch Dihydropyridine Synthesis
Reaction:
Oxidation:
Functionalization:
-
Fluorination at C2 using N-fluorobenzenesulfonimide (NFSI).
Critical Analysis of Methodologies
| Parameter | Nitrobenzene Route | Hantzsch Synthesis |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | ~50% | ~35% |
| Regioselectivity | High | Moderate |
| Purification Complexity | High (multiple crystallizations) | Moderate (column chromatography) |
Key Challenges:
-
Regioselective Fluorination: Ensuring fluorine incorporation at C2 without competing substitutions.
-
Hydroxymethyl Stability: Preventing oxidation of the C4 hydroxymethyl group during acidic/basic conditions.
Industrial-Scale Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 2 and the methanol group at position 4 enable nucleophilic substitution under specific conditions.
-
The fluorine atom participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds .
-
The methanol group undergoes Mitsunobu reactions to form ethers, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Oxidation and Reduction Reactions
The primary alcohol (-CH2OH) at position 4 is susceptible to oxidation, while the pyridine ring remains stable under mild redox conditions.
-
Oxidation of the methanol group to a carboxylic acid proceeds via an aldehyde intermediate under strong conditions (e.g., KMnO4) .
Electrophilic Aromatic Substitution
The methoxy group at position 5 activates the pyridine ring toward electrophilic substitution, directing incoming groups to specific positions.
| Electrophile | Position | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration (HNO3/H2SO4) | Para to methoxy | 3-Nitro derivative | 45% | |
| Bromination (Br2/FeBr3) | Ortho to methoxy | 6-Bromo derivative | 55% |
-
The methoxy group’s electron-donating nature facilitates nitration at position 3 and bromination at position 6 .
Functional Group Transformations
The methanol group undergoes typical alcohol reactions, while fluorine influences electronic properties.
| Reaction | Reagents | Application | Reference |
|---|---|---|---|
| Esterification | Acetyl chloride/pyridine | Protective group formation | |
| Silylation | TBDMS-Cl/imidazole | Stabilization for further synthesis |
Cross-Coupling and Metalation
The compound serves as a building block in metal-catalyzed reactions.
| Reaction | Catalyst | Coupling Partner | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Aryl boronic acid | Biaryl | |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Amines | Aryl amine |
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Fluoro-5-methoxypyridine-4-methanol serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction: The pyridine ring can be reduced to generate piperidine derivatives.
- Substitution: The fluorine and methoxy groups can be substituted with other functional groups under specific conditions.
Table 1: Common Reactions of this compound
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carbonyl compounds |
| Reduction | LiAlH₄, NaBH₄ | Piperidine derivatives |
| Substitution | NaH, Organolithium compounds | Various substituted products |
Biological Applications
Potential Biological Activity
Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Studies have explored its interactions with biomolecules and its potential therapeutic effects.
Case Study: Antiandrogen Activity
A study synthesized a library of compounds based on pyridine derivatives, including methoxy-substituted variants. These were tested for antiandrogen activity in prostate cancer cell lines (LNCaP). The results indicated that modifications at specific positions significantly influenced the biological activity of the compounds, suggesting that similar derivatives like this compound could be explored for cancer treatment .
Medicinal Chemistry
Pharmaceutical Intermediate
The compound is being researched as a pharmaceutical intermediate due to its structural properties that may enhance drug efficacy. Its synthesis can lead to the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets influenced by the fluorine and methoxy substituents. These groups affect reactivity and binding affinity to enzymes and receptors, which is critical in drug design.
Industrial Applications
Agrochemicals Development
In industry, this compound is utilized in developing agrochemicals. Its chemical properties allow it to be incorporated into formulations that enhance crop protection and yield.
Table 2: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Agrochemicals | Used as an intermediate in pesticide synthesis |
| Material Science | Potential applications in polymer chemistry |
Table 3: Comparison of Similar Compounds
| Compound | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Fluoro-4-methylpyridine | Methyl group instead of methoxy | Different reactivity profile |
| 5-Fluoro-2-methoxypyridine | Fluorine and methoxy groups in different positions | Varied biological activity |
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxypyridine-4-methanol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated using ChemDraw (based on analog data).
Key Observations:
Substituent Effects on Lipophilicity :
- Chlorine and fluorine substituents (e.g., ) increase XLogP compared to methoxy groups, which enhance hydrophilicity (e.g., ). The target compound’s XLogP (~0.9) suggests moderate polarity, making it suitable for both aqueous and lipid-mediated applications.
- Bulky groups (e.g., isopropyl in ) drastically elevate lipophilicity, favoring blood-brain barrier penetration.
Hydrogen Bonding Capacity: Methanol (-CH₂OH) and methoxy (-OCH₃) groups contribute to hydrogen bond donors/acceptors, enhancing solubility and molecular interactions. The target compound’s three acceptors and one donor align with trends seen in bioactive pyridines .
Biological and Synthetic Relevance: Fluorine’s electronegativity and small atomic radius improve metabolic stability and binding affinity in drug candidates (e.g., ).
Research Findings and Implications
- Biological Activity : Fluorinated pyridines like 2-Fluoro-5-(4-fluorophenyl)pyridine () are precursors for bioactive molecules, implying the target compound’s utility in anticancer or antiviral research.
Biological Activity
2-Fluoro-5-methoxypyridine-4-methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of fluorine and methoxy groups, which can influence its pharmacological properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C_7H_8FNO_2
- Molecular Weight : 159.14 g/mol
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The pyridine ring can be reduced to form piperidine derivatives.
- Substitution : The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways. The methoxy group may also influence binding affinity to enzymes and receptors, although detailed mechanisms remain under investigation.
Biological Activity
Research indicates that this compound exhibits potential biological activities relevant to various therapeutic areas:
Anticancer Activity
In vitro studies have shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, similar compounds have been reported to inhibit cell proliferation in human cancer cell lines, suggesting that this compound may possess similar effects .
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial activity. Studies on related pyridine derivatives indicate that modifications in the structure can lead to enhanced antibacterial efficacy against resistant strains of bacteria .
Case Studies
-
Synthesis and Activity Evaluation :
A study focused on synthesizing a library of pyridine derivatives, including this compound, evaluated their activity against prostate cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups . -
Structure-Activity Relationship (SAR) :
Research into the SAR of similar compounds revealed that the presence of fluorine in the para position significantly increased potency against certain biological targets. This suggests that this compound could be optimized for better efficacy through structural modifications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Fluoro-4-methylpyridine | Structure | Moderate anticancer activity |
| 5-Fluoro-2-methoxypyridine | Structure | Stronger antimicrobial properties |
| 2-Fluoro-5-methoxypyridine-4-carboxylate | Structure | Potential as a pharmaceutical intermediate |
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-methoxypyridine-4-methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves introducing the hydroxymethyl group at the 4-position of the pyridine ring via nucleophilic substitution. For example, formaldehyde in the presence of a base (e.g., NaOH) can react with a halogenated precursor (e.g., 2-fluoro-5-methoxypyridine-4-carbaldehyde). Reaction optimization includes:
- Temperature : 60–80°C to balance reactivity and side reactions.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity yields .
- Table 1 : Example Reaction Parameters
| Precursor | Reagent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Fluoro-5-methoxy-pyridine-4-carbaldehyde | Formaldehyde | NaOH | 65–75 | ≥98 |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–F: ~1.34 Å, C–OCH₃: ~1.43 Å) to confirm regiochemistry .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), hydroxymethyl protons (δ 4.5–4.7 ppm).
- ¹³C NMR : Fluorinated carbon (δ 150–160 ppm), methoxy carbon (δ 55–60 ppm).
- FTIR : O–H stretch (3200–3400 cm⁻¹), C–F stretch (1100–1200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in a cool, dry place away from oxidizers and strong acids/bases.
- Waste Disposal : Neutralize with dilute HCl before disposal via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated pyridine derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ).
- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data.
- Isotopic Labeling : Introduce deuterium or ¹³C labels to isolate signal overlaps .
Q. What strategies improve the yield of hydroxymethylation reactions in pyridine systems?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 10–15%.
- Catalytic Systems : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) to stabilize intermediates .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases).
- QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity.
- MD Simulations : Analyze stability in aqueous environments (e.g., solvation free energy) .
Data Contradiction Analysis
Q. Why might X-ray crystallography and NMR data show discrepancies in bond geometry for fluorinated pyridines?
- Methodological Answer :
- Crystal Packing Effects : X-ray data reflect solid-state interactions (e.g., hydrogen bonding), while NMR reflects solution-state dynamics.
- Dynamic Averaging : Rapid rotation of the methoxy group in solution may obscure true bond angles in NMR.
- Resolution Limits : X-ray data (≤0.01 Å resolution) are more precise than NMR-derived distances (NOE constraints) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
